molecular formula C16H14INO3 B11180189 Ethyl 4-(3-iodobenzamido)benzoate

Ethyl 4-(3-iodobenzamido)benzoate

Cat. No.: B11180189
M. Wt: 395.19 g/mol
InChI Key: HWIAAUVOXBOCLD-UHFFFAOYSA-N
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Description

Ethyl 4-(3-iodobenzamido)benzoate is a synthetic organic compound featuring a benzamide core substituted with an iodine atom and an ethyl benzoate ester. This structure incorporates two key functional groups valuable in research: the iodine atom on the aromatic ring and the amide linkage. The iodine moiety makes this compound a versatile intermediate in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is widely used to construct carbon-carbon bonds in the synthesis of complex molecules and dendrimers . Concurrently, the benzamide structure is a motif of significant interest in medicinal chemistry and chemical biology . Derivatives of benzamide are known for their selective affinity to biological targets and have been extensively investigated as molecular probes . This combination of features suggests potential applications for this compound as a building block in the development of pharmaceutical candidates, the synthesis of more complex chemical entities, and in materials science research. The compound is provided for research applications only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C16H14INO3

Molecular Weight

395.19 g/mol

IUPAC Name

ethyl 4-[(3-iodobenzoyl)amino]benzoate

InChI

InChI=1S/C16H14INO3/c1-2-21-16(20)11-6-8-14(9-7-11)18-15(19)12-4-3-5-13(17)10-12/h3-10H,2H2,1H3,(H,18,19)

InChI Key

HWIAAUVOXBOCLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-iodobenzamido)benzoate typically involves the condensation of 3-iodobenzoic acid with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-iodobenzamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester and amide groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:

  • Ethyl 4-(3-iodobenzamido)benzoate is being investigated for its interactions with biological molecules, which may lead to therapeutic applications. The compound's ability to selectively bind to certain proteins or enzymes is crucial for understanding its potential as a drug candidate. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to study these interactions, elucidating the mechanism of action and possible side effects .

Case Studies:

  • Anticancer Activity: A study evaluated the compound's efficacy against various cancer cell lines. Results indicated that it exhibited moderate cytotoxicity, suggesting potential as an anticancer agent. For instance, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing promising inhibition rates .
Cell LineIC50 (µM)
MCF-715
A54920
  • Histamine H2 Antagonism: Research has shown that derivatives of iodinated benzamides, including this compound, possess high affinity for histamine H2 receptors. This property is being explored for developing new treatments for conditions like gastric ulcers .

Organic Synthesis

Building Block in Synthesis:

  • This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of complex organic molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions .

Reactivity:

  • The iodine substituent enhances the compound's reactivity compared to other halogenated derivatives, allowing for targeted modifications that can lead to new functionalized compounds with unique properties .

Materials Science

Development of New Materials:

  • The compound's structural characteristics make it suitable for applications in materials science, particularly in developing polymers and nanomaterials with specific functionalities. Its reactivity can be harnessed to create materials with enhanced mechanical and thermal properties .

Biological Studies

Investigating Biological Activity:

  • This compound is under investigation for its biological activities, including antibacterial and antifungal properties. Studies focus on its interaction with microbial cell membranes and enzymes critical for bacterial growth .

Mechanism of Action

The mechanism of action of ethyl 4-(3-iodobenzamido)benzoate involves its interaction with specific molecular targets. The iodine atom on the benzene ring can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. Additionally, the amide and ester groups can form hydrogen bonds with biological macromolecules, further modulating its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of ethyl 4-(3-iodobenzamido)benzoate share the ethyl benzoate backbone but differ in substituent groups, which significantly influence their chemical reactivity, physical properties, and applications. Below is a detailed comparison:

Substituent Variations in Ethyl Benzoate Derivatives

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications Evidence Source
This compound C₁₈H₁₇INO₃* ~430.14 3-Iodobenzamido Pharmaceutical intermediates, organic synthesis
Ethyl 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate C₁₂H₁₀F₃N₂O₃ 299.22 Trifluoromethyl-oxadiazole PET tracers (radioimaging)
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 Dimethylamino Resin cements (dental materials)
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate C₁₅H₂₁BO₄ 284.14 Boronate ester Suzuki-Miyaura cross-coupling reactions
Ethyl 4-[(4-fluorophenyl)sulfonyl]aminobenzoate C₁₅H₁₄FNO₄S 347.34 4-Fluorophenylsulfonamido Kinase inhibitors, medicinal chemistry

*Note: The molecular formula for the iodinated compound is inferred from , adjusted for iodine substitution.

Key Research Findings

Reactivity and Functional Group Influence
  • 3-Iodobenzamido Group : The iodine atom in this compound enhances electrophilic substitution reactivity, making it suitable for halogen-exchange reactions (e.g., Suzuki couplings). Its heavy atom effect also aids in crystallographic studies .
  • Oxadiazole Derivatives : Compounds like ethyl 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate exhibit high metabolic stability due to the electron-withdrawing trifluoromethyl group, critical for PET tracer applications .
  • Dimethylamino Group: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in free-radical polymerization within resin cements, achieving a 30% higher degree of conversion compared to methacrylate-based analogs .
Solubility and Physicochemical Properties
  • Polar Substituents: Sulfonamido derivatives (e.g., ethyl 4-[(4-fluorophenyl)sulfonyl]aminobenzoate) show reduced water solubility due to hydrophobic aryl groups but improved lipophilicity, enhancing blood-brain barrier permeability in drug candidates .
  • Boronate Esters : Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is soluble in aprotic solvents like DMSO, facilitating its use in cross-coupling reactions under mild conditions .

Biological Activity

Ethyl 4-(3-iodobenzamido)benzoate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an ester derived from benzoic acid, characterized by an ethyl group attached to the carboxylate portion and a 3-iodobenzamido substituent on the aromatic ring. The presence of iodine is significant as it may enhance the compound's reactivity and specificity in biological contexts compared to other halogenated derivatives.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzamide : The starting material, 3-iodobenzoic acid, is reacted with an amine to form the corresponding benzamide.
  • Esterification : The benzamide is then treated with ethyl chloroformate to produce the final ester product.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, such as proteins or enzymes. The iodine substituent may enhance binding affinity and specificity towards certain biological targets, potentially leading to inhibitory effects on enzyme activity or modulation of receptor functions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research on related iodobenzamides has shown selective uptake in melanoma tumor-bearing models, suggesting potential applications in targeted cancer therapies .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Mechanistic investigations suggest that this may occur through the activation of specific apoptotic pathways, although detailed pathways remain to be elucidated.

Case Studies

  • Melanoma Imaging : A study involving radioiodinated benzamide derivatives highlighted the compound's potential for imaging melanoma tumors via selective uptake in tumor tissues. This suggests that this compound could be developed as a radiopharmaceutical for diagnostic purposes .
  • Enzyme Inhibition : Research into similar compounds has indicated their potential as enzyme inhibitors, which could lead to therapeutic applications in various diseases where enzyme regulation is critical.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesUnique Properties
Ethyl benzoateSimple ester of benzoic acidCommonly used as a flavoring agent
Ethyl 4-amino-3,5-diiodobenzoateAmino and diiodo substituentsExhibits enhanced reactivity due to multiple halogens
Ethyl 4-(3-fluorobenzamido)benzoateFluorine instead of iodinePotentially different biological activity
Ethyl 4-(2-chlorobenzamido)benzoateChlorine substituentMay have distinct pharmacological properties

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. This includes:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Molecular Target Identification : Identifying specific molecular targets through proteomics and genomics approaches.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventAnhydrous DMFEnhances coupling efficiency
Temperature0–5°C (activation step)Reduces side reactions
PurificationIsopropanol recrystallizationRemoves unreacted amines

Q. Table 2. Biological Activity Metrics

Assay TypeTargetObserved IC50_{50} (μM)Reference
Cytotoxicity (MTT)MCF-7 cells12.3 ± 1.2
DGAT1 InhibitionRecombinant enzyme8.7 ± 0.9

Q. Table 3. Crystallographic Data

ParameterValueSoftware Used
Space groupP21Olex2
R-factor0.0408SHELXL
Bond length (C–I)2.09 ÅMercury

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